molecular formula C4H5NOS B1602821 Isothiazol-3-ylmethanol CAS No. 89033-17-0

Isothiazol-3-ylmethanol

Cat. No.: B1602821
CAS No.: 89033-17-0
M. Wt: 115.16 g/mol
InChI Key: CITJCTCNTRIEKZ-UHFFFAOYSA-N
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Description

Isothiazol-3-ylmethanol is an organic compound with the molecular formula C4H5NOS. It is a member of the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Safety and Hazards

Isothiazol-3-ylmethanol is classified as harmful . It has hazard statements H302, H315, H319, H335, indicating that it is toxic if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Isothiazol-3-ylmethanol plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It interacts with various enzymes and proteins, primarily those containing thiol groups. The compound forms mixed disulfides with thiol-containing enzymes, leading to the inhibition of these enzymes . This interaction disrupts the normal function of the enzymes, thereby exerting its antimicrobial effects.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It inhibits key cellular functions by reacting with thiol-containing compounds such as glutathione and cysteine . This reaction leads to the formation of disulfide derivatives, which impair cellular growth and can cause cell death within a few hours . The compound also influences cell signaling pathways and gene expression, further contributing to its antimicrobial activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to inhibit life-sustaining enzymes. The compound forms mixed disulfides with enzymes that have thiols at their active sites . This interaction disrupts the normal function of the enzymes, leading to the inhibition of microbial growth. Additionally, this compound can cause changes in gene expression, further enhancing its antimicrobial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable in acidic media but may degrade in alkaline conditions . Long-term exposure to this compound can lead to sustained inhibition of cellular functions and potential cell death. Studies have shown that the compound can cause significant cellular damage within a few hours of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial properties without causing significant toxicity . At higher doses, this compound can cause toxic effects, including cellular damage and potential organ toxicity . It is important to determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. One of the pathways involves the cleavage of the isothiazole ring, followed by dechlorination, hydroxylation, and oxidation . These reactions lead to the formation of various metabolites, which can further interact with other enzymes and cofactors. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with these proteins. Understanding the transport and distribution mechanisms is crucial for determining the compound’s efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isothiazol-3-ylmethanol can be synthesized through several methods. One common approach involves the cyclization of alkynyl oxime ethers using sulfur sources such as sodium sulfide. This method offers excellent functional group tolerance and high selectivity . Another method involves the transannulation of 1,2,3-thiadiazoles with nitriles, catalyzed by rhodium, to produce isothiazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Isothiazol-3-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Isothiazol-3-ylmethanol is unique due to its specific functional group (hydroxyl group) attached to the isothiazole ring. This functional group imparts distinct chemical reactivity and biological activity, differentiating it from other isothiazole derivatives .

Properties

IUPAC Name

1,2-thiazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-3-4-1-2-7-5-4/h1-2,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITJCTCNTRIEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593107
Record name (1,2-Thiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89033-17-0
Record name (1,2-Thiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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